



# Standard Operating Procedure for the Quantification of Eliglustat

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Compound of Interest		
Compound Name:	Eliglustat-d15	
Cat. No.:	B8135464	Get Quote

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# **Application Note**

#### Introduction

Eliglustat (Cerdelga®) is an oral substrate reduction therapy approved for the long-term treatment of Gaucher disease type 1 (GD1).[1][2] It functions as a potent and specific inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[3][4] By inhibiting this enzyme, Eliglustat reduces the rate of glucosylceramide synthesis, thereby alleviating the substrate accumulation characteristic of Gaucher disease.[1] Accurate and precise quantification of Eliglustat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed standard operating procedure for the quantification of Eliglustat using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

#### Principle

The methods described herein are based on the separation of Eliglustat from endogenous components in a biological matrix (e.g., plasma) by reversed-phase chromatography, followed by detection and quantification. For the HPLC method, quantification is achieved through UV absorbance, while the LC-MS/MS method utilizes the specific mass-to-charge ratio of the analyte and its fragments for highly selective and sensitive quantification.



# Experimental Protocols High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is suitable for the quantification of Eliglustat in pharmaceutical dosage forms and can be adapted for biological matrices with appropriate sample clean-up.

- 1.1. Materials and Reagents
- Eliglustat reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate
- Water (HPLC grade)
- Rat plasma (or other relevant biological matrix)
- 1.2. Instrumentation and Chromatographic Conditions



Parameter	Specification
Chromatography System	HPLC system with UV detector
Column	Kromasil C18
Mobile Phase	Methanol and Ammonium Acetate (pH 3.2) (60:40 v/v)
Flow Rate	1.0 mL/min
Column Temperature	25°C
Injection Volume	20 μL
Detection Wavelength	282 nm
Run Time	8 minutes

#### 1.3. Sample Preparation (from Rat Plasma)

- To 100 μL of plasma, add a known concentration of an appropriate internal standard.
- Perform liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane).
- Vortex the mixture for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Separate and evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Inject the sample into the HPLC system.

#### 1.4. Calibration and Quantification

• Prepare a series of calibration standards by spiking blank plasma with known concentrations of Eliglustat (e.g., 0.3-10  $\mu$ g/mL).



- Process the calibration standards along with the unknown samples.
- Construct a calibration curve by plotting the peak area ratio of Eliglustat to the internal standard against the nominal concentration.
- Determine the concentration of Eliglustat in the unknown samples by interpolation from the calibration curve.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol offers higher sensitivity and selectivity, making it ideal for the quantification of Eliglustat in biological fluids at low concentrations.

- 2.1. Materials and Reagents
- Eliglustat reference standard
- Eliglustat-d4 (internal standard)
- Acetonitrile (LC-MS grade)
- Formic acid (0.1%) in water
- Methanol (LC-MS grade)
- Rat plasma (or other relevant biological matrix)
- 2.2. Instrumentation and Chromatographic Conditions



Parameter	Specification	
Chromatography System	UPLC system coupled to a triple quadrupole mass spectrometer	
Column	Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)	
Mobile Phase	A: 0.1% Formic acid in waterB: Acetonitrile(Gradient elution)	
Flow Rate	0.40 mL/min	
Injection Volume	5 μL	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Detection Mode	Multiple Reaction Monitoring (MRM)	

#### 2.3. Mass Spectrometric Conditions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Eliglustat	405.4	84.1
Bosutinib (IS)	530.2	141.2
Eliglustat-d4 (IS)	409.4	Dependent on labeling

Note: Bosutinib has been used as an internal standard in published methods. The use of a stable isotope-labeled internal standard like Eliglustat-d4 is highly recommended for optimal accuracy.

#### 2.4. Sample Preparation (from Plasma)

- Thaw plasma samples at room temperature.
- To 100  $\mu$ L of plasma, add 10  $\mu$ L of the internal standard working solution (Eliglustat-d4).
- Perform protein precipitation by adding 300 μL of acetonitrile.
- Vortex for 1 minute.



- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- Inject into the LC-MS/MS system.

#### 2.5. Calibration and Quantification

- Prepare calibration standards by spiking blank plasma with known concentrations of Eliglustat (e.g., 1-500 ng/mL).
- Analyze the calibration standards and unknown samples.
- Generate a calibration curve by plotting the peak area ratio of Eliglustat to the internal standard against the concentration.
- Calculate the concentration of Eliglustat in the unknown samples from the calibration curve.

### **Quantitative Data Summary**

Table 1: HPLC-UV Method Validation Parameters

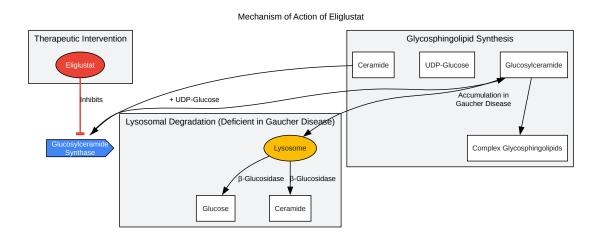
Parameter	Result	Reference
Linearity Range	0.3-10 μg/mL	
Correlation Coefficient (R²)	> 0.997	_
Intra-day Precision (%CV)	4.31-10.90%	
Inter-day Precision (%CV)	4.82-9.97%	_
Intra-day Accuracy	96.27-107.35%	_
Inter-day Accuracy	96.80-106.57%	_
Limit of Detection (LOD)	4.85 μg/mL	_
Limit of Quantification (LOQ)	14.70 μg/mL	_



Table 2: LC-MS/MS Method Validation Parameters

Parameter	Result	Reference
Linearity Range	1-500 ng/mL	
Correlation Coefficient (R²)	Good linearity reported	-
Intra- and Inter-day Precision	Within acceptance limits	-
Intra- and Inter-day Accuracy	Within acceptance limits	-
Matrix Effect	No significant matrix effect found	<del>-</del>

## **Visualizations**

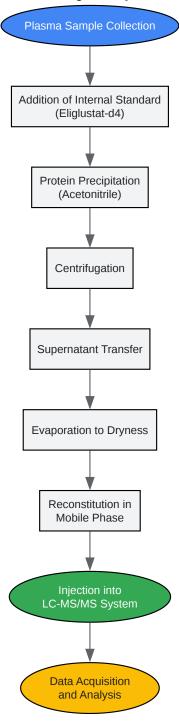




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Caption: Mechanism of action of Eliglustat in Gaucher disease.

#### Experimental Workflow for Eliglustat Quantification (LC-MS/MS)





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Caption: Workflow for Eliglustat quantification in plasma by LC-MS/MS.

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#### References

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